2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid
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Overview
Description
2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid is a useful research compound. Its molecular formula is C14H14O5 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Derivatives
Chemical Reactions : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, a derivative of 2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid, react with S-methylisothiosemicarbazide hydroiodide, forming triazinones or triazine diones under different conditions (Vetyugova et al., 2018).
Synthesis of Thiazolidinones : The compound reacts with ethyl bromoacetate and hydrazine hydrate, leading to Schiff's bases and thiazolidinones with potential antibacterial properties (Čačić et al., 2009).
Antimicrobial Activity : Derivatives of this compound, like hydrazides and Schiff's bases, have been synthesized and evaluated for antimicrobial activity (Čačić et al., 2006).
Advanced Chemical Synthesis
Aromatic Carbamates Synthesis : The compound is involved in the synthesis of chromene derivatives and aromatic carbamates, highlighting its versatility in organic synthesis (Velikorodov et al., 2014).
Synthesis of Novel Triazole Derivatives : The compound facilitates the synthesis of triazole derivatives, which are known for their biological applications (Mottaghinejad & Alibakhshi, 2018).
Catalyzed Construction of Substituted Derivatives : It's used in solvent-free condensation reactions for synthesizing chromeno[2,3-d]pyrimidinone derivatives with antimicrobial activity (Ghashang et al., 2013).
Efficient One-Pot Synthesis : The compound is key in one-pot synthesis methods for creating densely functionalized 4H-chromene derivatives, emphasizing its role in streamlined chemical processes (Boominathan et al., 2011).
Biological and Medicinal Applications
Antioxidant Activity : Coumarin derivatives, including those from this compound, have shown significant antioxidant properties, important for potential therapeutic applications (Kadhum et al., 2011).
Anticancer Potential : Certain novel carbohydrazides derived from the compound have exhibited notable anticancer activities, demonstrating its importance in drug development (Abdel‐Aziz et al., 2013).
Antibacterial and Antifungal Activities : The compound's derivatives have been tested for their effectiveness against various bacterial and fungal strains, showcasing its relevance in antimicrobial research (Čačić et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-(4-ethyl-2-oxochromen-7-yl)oxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-9-6-13(15)19-12-7-10(4-5-11(9)12)18-8(2)14(16)17/h4-8H,3H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUUPJHPJVEUIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397360 |
Source
|
Record name | 2-[(4-Ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314742-23-9 |
Source
|
Record name | 2-[(4-Ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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